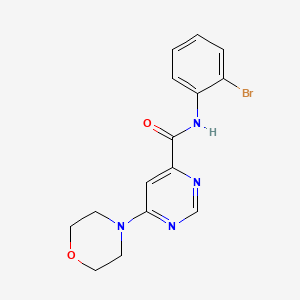
5-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a complex organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide involves multiple steps:
Synthesis of the 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline intermediate.
Chlorination of this intermediate at the 5-position.
Coupling with thiophene-2-sulfonamide.
These reactions typically require specific catalysts, temperature control, and inert atmosphere to avoid unwanted side reactions. Detailed reaction conditions are critical for optimizing yield and purity.
Industrial Production Methods: Industrial production may leverage continuous flow techniques to ensure efficient and scalable synthesis. Solvents like dichloromethane and reagents such as thionyl chloride, anhydrous aluminium chloride, and sulfonamide derivatives are typically used. These methods focus on maximizing yield while minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation, often involving the thiophene ring, which can be oxidized using reagents like m-chloroperbenzoic acid.
Reduction: Reduction reactions might target the sulfonamide group, and common reducing agents include lithium aluminium hydride.
Substitution: The chloro group is prone to nucleophilic substitution reactions, especially in the presence of bases.
Common Reagents and Conditions
Oxidation Reagents: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction Reagents: Lithium aluminium hydride, sodium borohydride.
Substitution Reagents: Sodium hydroxide, potassium carbonate, organometallic reagents.
Major Products: These reactions can yield products such as oxidized thiophene derivatives, reduced sulfonamides, and various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules, particularly in organic synthesis involving heterocyclic compounds.
Biology: In biological research, the compound's potential bioactivity is investigated, including its role as an enzyme inhibitor or receptor ligand.
Industry: Industrial applications might involve its use in materials science, particularly in creating polymers and other advanced materials with specific properties.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets such as enzymes or receptors. These interactions often involve binding to active sites or altering conformational states, thereby modulating biological pathways. The exact mechanism depends on the biological context in which it is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
5-chloro-N-(quinolin-6-yl)thiophene-2-sulfonamide
N-(1-(phenylsulfonyl)-tetrahydroquinolin-6-yl)thiophene-2-carboxamide
Uniqueness: The compound's uniqueness lies in its combination of functional groups, which confer unique chemical reactivity and biological activity. It is distinct due to the presence of both the chloro and sulfonamide groups in conjunction with the tetrahydroquinoline core, offering versatile reactivity not commonly found in similar compounds.
This multifaceted reactivity and potential bioactivity make 5-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide a valuable compound for ongoing scientific research and industrial applications.
Propriétés
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-5-chlorothiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4S3/c20-18-10-11-19(27-18)28(23,24)21-15-8-9-17-14(13-15)5-4-12-22(17)29(25,26)16-6-2-1-3-7-16/h1-3,6-11,13,21H,4-5,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSRMVULECGFSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)Cl)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-(2-mercaptoethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B2618571.png)

![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2618574.png)
![3-(3-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B2618575.png)
![1-(3,4-dimethylphenyl)-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2618579.png)
![N-(2,4-difluorobenzyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B2618584.png)

![N-(3,4-dimethylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2618587.png)




![4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2618592.png)

